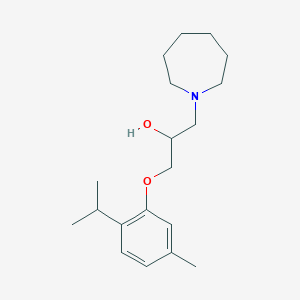
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a beta-blocker that is used to treat hypertension, angina, and other cardiovascular conditions. In
Wirkmechanismus
The mechanism of action of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol involves its ability to block beta-adrenergic receptors. By doing so, it reduces the effects of adrenaline and other stress hormones on the heart and blood vessels, leading to a decrease in blood pressure and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol include a decrease in heart rate, blood pressure, and cardiac output. It also reduces the release of renin, a hormone that regulates blood pressure, from the kidneys. In addition, it has been shown to have anxiolytic effects, reducing anxiety and panic symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is its specificity for beta-adrenergic receptors, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol. One potential direction is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Another direction is the exploration of its potential use in the treatment of other conditions, such as migraines and post-traumatic stress disorder. Furthermore, the development of new synthesis methods and modifications to the compound may lead to improved efficacy and safety profiles.
In conclusion, 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is a chemical compound that has been extensively studied for its potential applications in various fields. Its well-established mechanism of action and safety profile make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol can be achieved through several methods. One of the most common methods involves the reaction of 1-azepanamine with 2-isopropyl-5-methylphenol in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with propanol to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol has been extensively studied for its potential applications in various fields. In the medical field, it has been used as a beta-blocker to treat hypertension, angina, and other cardiovascular conditions. It has also been studied for its potential use in the treatment of anxiety and panic disorders.
Eigenschaften
Produktname |
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol |
|---|---|
Molekularformel |
C19H31NO2 |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H31NO2/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20-10-6-4-5-7-11-20/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3 |
InChI-Schlüssel |
HQISKTKZYSOASU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,3-Benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl 2-methoxybenzoate](/img/structure/B262335.png)

![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B262341.png)



![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)
![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)




![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)